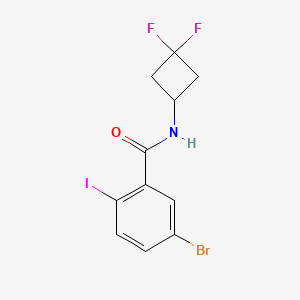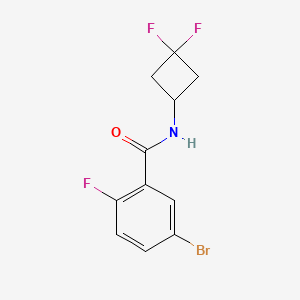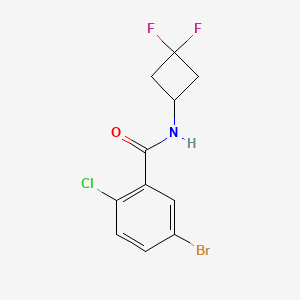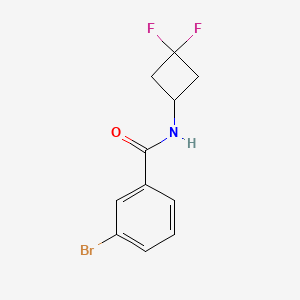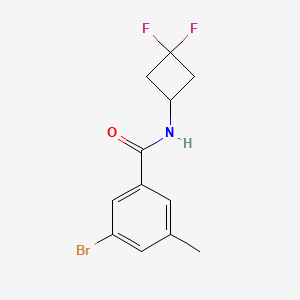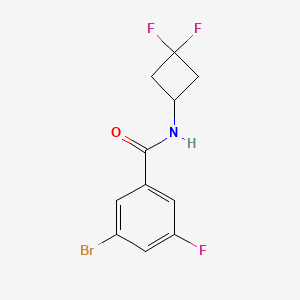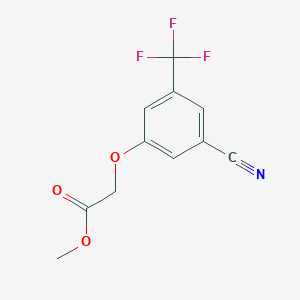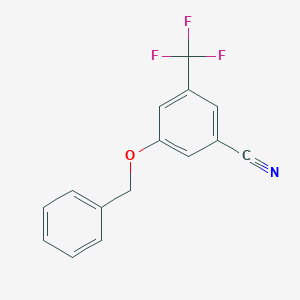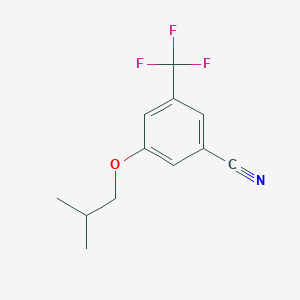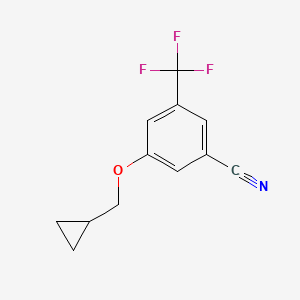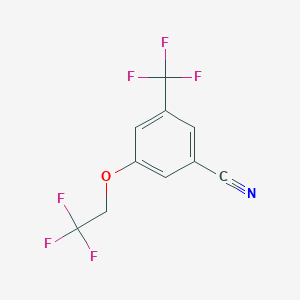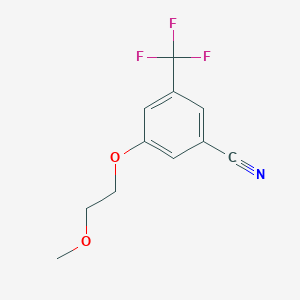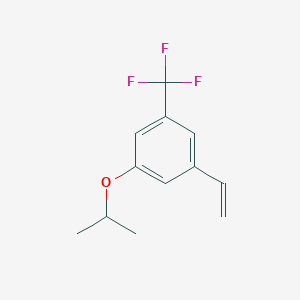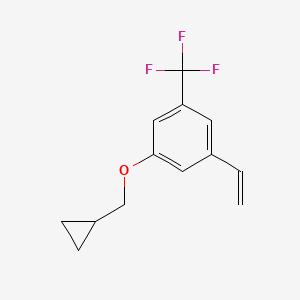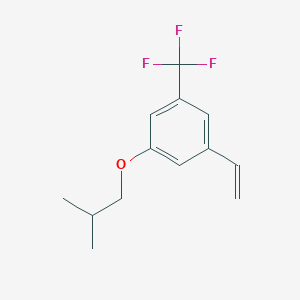
1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of an isobutoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene typically involves several steps, including the introduction of the isobutoxy group, the trifluoromethyl group, and the vinyl group onto the benzene ring. Common synthetic routes may include:
Introduction of the Isobutoxy Group: This can be achieved through the reaction of a suitable benzene derivative with isobutyl alcohol in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a suitable aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling pathways relevant to the compound’s intended use.
Comparaison Avec Des Composés Similaires
1-Isobutoxy-3-(trifluoromethyl)-5-vinylbenzene can be compared with other similar compounds, such as:
2-Fluoro-1-isobutoxy-3-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a vinyl group, which may alter its reactivity and applications.
2-Fluoro-1-isobutoxy-3-(trifluoromethoxy)benzene:
2-Fluoro-1-isobutoxy-3-methyl-4-(trifluoromethyl)benzene: The additional methyl group can affect the compound’s steric and electronic properties, impacting its reactivity and applications.
Propriétés
IUPAC Name |
1-ethenyl-3-(2-methylpropoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-4-10-5-11(13(14,15)16)7-12(6-10)17-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBYJDLBNDEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(F)(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
